Cyclotene propionate
Overview
Description
Cyclotene propionate, also known as 2-methyl-5-oxocyclopent-1-en-1-yl propionate, is a chemical compound with the molecular formula C₉H₁₂O₃ and a molecular weight of 168.19. It is a colorless to yellow liquid with a creamy, caramel-like buttery aroma. This compound is practically insoluble in water but soluble in ethanol .
Biochemical Analysis
Biochemical Properties
Cyclotene propionate plays a significant role in biochemical reactions, particularly in flavoring applications. It interacts with various enzymes and proteins, influencing their activity. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many substances. These interactions can lead to the activation or inhibition of these enzymes, affecting the overall metabolic processes .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the expression of genes involved in oxidative stress responses, thereby impacting cellular metabolism and function . Additionally, it can affect cell signaling pathways by interacting with specific receptors on the cell surface, leading to changes in cellular responses.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. This compound can bind to specific receptors and enzymes, leading to changes in their activity. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent reactions . Additionally, this compound can influence gene expression by interacting with transcription factors, leading to changes in the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its activity can decrease over time due to degradation . Long-term exposure to this compound can lead to changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing flavor perception and modulating metabolic activity. At high doses, it can exhibit toxic or adverse effects, including oxidative stress and cellular damage . Threshold effects have been observed, where the impact of this compound becomes significant only above a certain dosage level.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to flavor metabolism. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . These interactions can affect the metabolic flux and levels of metabolites, influencing the overall metabolic processes in cells.
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. It can accumulate in certain tissues, leading to localized effects. For instance, this compound can be transported into cells via specific transporters and bind to intracellular proteins, influencing its localization and activity .
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can influence its interactions with other biomolecules and its overall biochemical activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclotene propionate can be synthesized through the esterification of 2-methyl-5-oxocyclopent-1-en-1-ol with propionic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial Production Methods: In industrial settings, this compound is produced using similar esterification processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: Cyclotene propionate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: It can be reduced to form alcohols or alkanes.
Substitution: It can undergo nucleophilic substitution reactions to form different esters or ethers.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide are commonly employed.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various esters or ethers.
Scientific Research Applications
Cyclotene propionate has a wide range of applications in scientific research, including:
Chemistry: Used as a flavoring agent in food chemistry due to its creamy, caramel-like aroma.
Biology: Studied for its potential effects on olfactory receptors and brain responses related to smell.
Medicine: Investigated for its potential therapeutic properties and interactions with biological systems.
Industry: Utilized in the production of advanced semiconductor packaging materials, such as photo-imageable dielectric films for high-performance applications
Mechanism of Action
The mechanism of action of cyclotene propionate involves its interaction with olfactory receptors in the nasal cavity. Upon inhalation, the compound binds to specific receptors, triggering a cascade of neural responses that are processed in the brain’s olfactory regions, such as the anterior piriform cortex and amygdala. This interaction leads to the perception of its characteristic aroma .
Comparison with Similar Compounds
Methyl propionate: A simple ester with a fruity odor.
Methylcyclopentenone: A cyclic ketone with a sweet, caramel-like aroma.
Cyclotene propionate stands out due to its specific ester linkage and the presence of both a cyclopentenone ring and a propionate group, which contribute to its unique chemical and sensory characteristics.
Properties
IUPAC Name |
(2-methyl-5-oxocyclopenten-1-yl) propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3/c1-3-8(11)12-9-6(2)4-5-7(9)10/h3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKRMCRMCMGRKHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1=C(CCC1=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60236040 | |
Record name | Cyclotene propionate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60236040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless to yellow liquid; Creamy carmellic buttery aroma | |
Record name | Cyclotene propionate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2032/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Practically insoluble or insoluble in water, Soluble (in ethanol) | |
Record name | Cyclotene propionate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2032/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.092-1.097 (20°) | |
Record name | Cyclotene propionate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2032/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
87-55-8 | |
Record name | 2-Methyl-5-oxocyclopent-1-enyl propionate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=87-55-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclotene propionate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000087558 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclotene propionate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60236040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methyl-5-oxocyclopent-1-enyl propionate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.593 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CYCLOTENE PROPIONATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2FBU83W2QL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Cyclotene propionate, and what is its primary use?
A1: this compound is a fragrance material. [] While the exact nature and properties are not detailed in the provided research, its designation as a "fragrance material" suggests its primary use is in perfumes, cosmetics, and other scented products.
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